molecular formula C18H13Cl2NO3 B2519212 6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide CAS No. 325804-50-0

6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide

Cat. No.: B2519212
CAS No.: 325804-50-0
M. Wt: 362.21
InChI Key: YRCJAHCFYKSESW-UHFFFAOYSA-N
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Description

6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide typically involves the condensation of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with phenethylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be considered for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Halogen atoms (chlorine) in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in the replacement of chlorine atoms with the nucleophile used.

Scientific Research Applications

6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid
  • 6,8-dichloro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
  • 7-hydroxy-2-oxo-2H-chromene-3-carboxamide

Uniqueness

6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of the phenethyl group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications. Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

6,8-dichloro-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3/c19-13-8-12-9-14(18(23)24-16(12)15(20)10-13)17(22)21-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCJAHCFYKSESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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